

# "comparative study of 1,2-Dioleoyl-3-caprin from different suppliers"

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## Compound of Interest

Compound Name: **1,2-Dioleoyl-3-caprin**

Cat. No.: **B3026232**

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## A Comparative Guide to 1,2-Dioleoyl-3-caprin from Various Suppliers

For researchers, scientists, and drug development professionals, the purity and consistency of lipid standards are paramount for reproducible and reliable experimental outcomes. This guide provides a comparative overview of **1,2-Dioleoyl-3-caprin** (also known as 1,2-Dioleoyl-3-decanoyl-rac-glycerol or TG(18:1/18:1/10:0)) from several reputable suppliers. Due to the limited public availability of batch-specific Certificates of Analysis, this guide focuses on the stated specifications and provides detailed experimental protocols for researchers to conduct their own comparative analysis.

## Supplier Overview and Stated Product Specifications

The following table summarizes the publicly available information for **1,2-Dioleoyl-3-caprin** and similar triglycerides from prominent suppliers in the field of lipid research. Researchers are strongly encouraged to request a lot-specific Certificate of Analysis from the supplier before purchase.

Supplier	Product Name	CAS Number	Stated Purity	Analytical Methods Mentioned
Cayman Chemical	1,2-Dioleoyl-3-Decanoyl-rac-glycerol	88286-47-9	>98% <sup>[1]</sup>	Not specified on product page
Interprise USA	1,2-Dioleoyl-3-Decanoyl-rac-glycerol	88286-47-9	≥98% <sup>[2]</sup>	Not specified on product page
MedchemExpress	1,2-Dipalmitoyl-3-decanoyl-rac-glycerol	93378-78-0	Not specified	Chromatography -mass spectrometry <sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup>
Larodan	General Triglycerides	Various	>99% <sup>[6]</sup>	TLC, GC, HPLC, GC-MS, LC-MS <sup>[7]</sup>
Nu-Chek Prep	General Triglycerides	Various	>99%+ <sup>[8]</sup> <sup>[9]</sup>	Gas-liquid chromatography (GLC) and Thin-layer chromatography (TLC) <sup>[8]</sup> <sup>[10]</sup> <sup>[11]</sup>
Avanti Polar Lipids	General Lipids	Various	>99% for many products	TLC, GC/FID, Mass Spectrometry <sup>[12]</sup>

## Experimental Protocols for Comparative Analysis

To ensure the quality and consistency of **1,2-Dioleoyl-3-caprin** from different suppliers, a series of analytical tests should be performed. The following are detailed protocols for key experiments.

# Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method to qualitatively assess the purity of a lipid sample and identify the presence of major impurities such as mono- and diglycerides, or free fatty acids.

## Materials:

- TLC plates (silica gel 60 F254)
- Developing chamber
- Spotting capillaries
- Solvent system: Hexane/Diethyl Ether/Acetic Acid (80:20:1, v/v/v)
- Visualization reagent: 5% phosphomolybdic acid in ethanol or iodine vapor
- Heat gun

## Procedure:

- Dissolve a small amount of the **1,2-Dioleoyl-3-caprin** from each supplier in chloroform or another suitable solvent to a concentration of approximately 1-5 mg/mL.
- Using a spotting capillary, apply a small spot of each sample solution to the baseline of a TLC plate.
- Allow the spots to dry completely.
- Place the TLC plate in a developing chamber containing the solvent system.
- Allow the solvent front to migrate up the plate until it is approximately 1 cm from the top.
- Remove the plate from the chamber and allow it to air dry.
- Visualize the separated spots by placing the plate in an iodine vapor chamber or by spraying with the phosphomolybdic acid solution and heating with a heat gun.

- The triglyceride will appear as a single major spot. Any additional spots indicate the presence of impurities. The R<sub>f</sub> value of the triglyceride spot should be consistent across samples.

## Fatty Acid Composition by Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is the gold standard for determining the fatty acid composition of a triglyceride. This requires a derivatization step to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).

### Materials:

- Gas chromatograph with a flame ionization detector (FID)
- Capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or similar)
- Reagents for transesterification (e.g., 0.5 M sodium methoxide in methanol, or boron trifluoride-methanol)
- Hexane
- Anhydrous sodium sulfate
- FAME standards for identification

### Procedure:

- Transesterification: Accurately weigh approximately 10-20 mg of the triglyceride sample into a screw-cap test tube. Add 2 mL of 0.5 M sodium methoxide in methanol.
- Heat the mixture at 50-60°C for 10-15 minutes with occasional shaking.
- After cooling, add 2 mL of hexane and 2 mL of saturated NaCl solution.
- Vortex the mixture and centrifuge to separate the layers.
- Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

- Dry the hexane extract over a small amount of anhydrous sodium sulfate.
- GC-FID Analysis: Inject 1  $\mu$ L of the FAMEs solution into the GC-FID.
- GC Conditions (Example):
  - Injector Temperature: 250°C
  - Detector Temperature: 280°C
  - Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 4°C/min to 220°C, hold for 10 min.
  - Carrier Gas: Helium or Hydrogen
  - Split Ratio: 50:1
- Identify the fatty acid methyl esters by comparing their retention times with those of known standards.
- The expected fatty acid composition for pure **1,2-Dioleoyl-3-caprin** is a 2:1 molar ratio of oleic acid (C18:1) to capric acid (C10:0).

## Analysis of Intact Triglycerides by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD allows for the separation and quantification of intact triglycerides, providing a direct assessment of the purity of the target molecule and the presence of other triglyceride species.

### Materials:

- High-performance liquid chromatograph with an evaporative light scattering detector (ELSD)
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size)
- Mobile Phase A: Acetonitrile

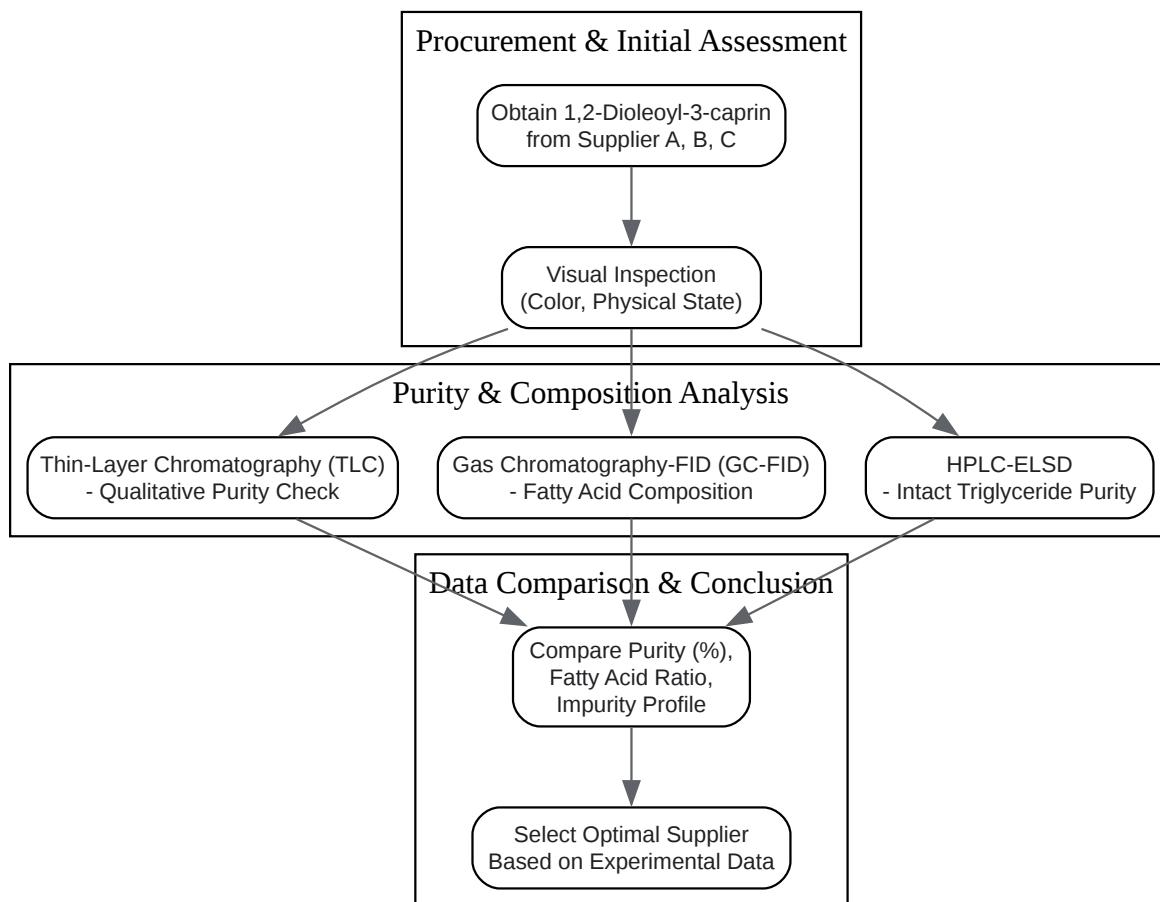
- Mobile Phase B: Dichloromethane or Isopropanol
- Sample solvent: Chloroform or a mixture of mobile phase

Procedure:

- Prepare solutions of each **1,2-Dioleoyl-3-caprin** sample in the sample solvent at a concentration of approximately 1-2 mg/mL.
- HPLC Conditions (Example):
  - Column Temperature: 30°C
  - Flow Rate: 1.0 mL/min
  - Gradient Program: A linear gradient from 100% A to a final composition of 50% A and 50% B over 30 minutes.
  - Injection Volume: 10-20 µL
  - ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow (Nitrogen) 1.5 L/min.
- Inject the samples and record the chromatograms.
- The major peak should correspond to **1,2-Dioleoyl-3-caprin**. The peak area percentage of this main peak relative to the total area of all peaks provides a quantitative measure of purity.

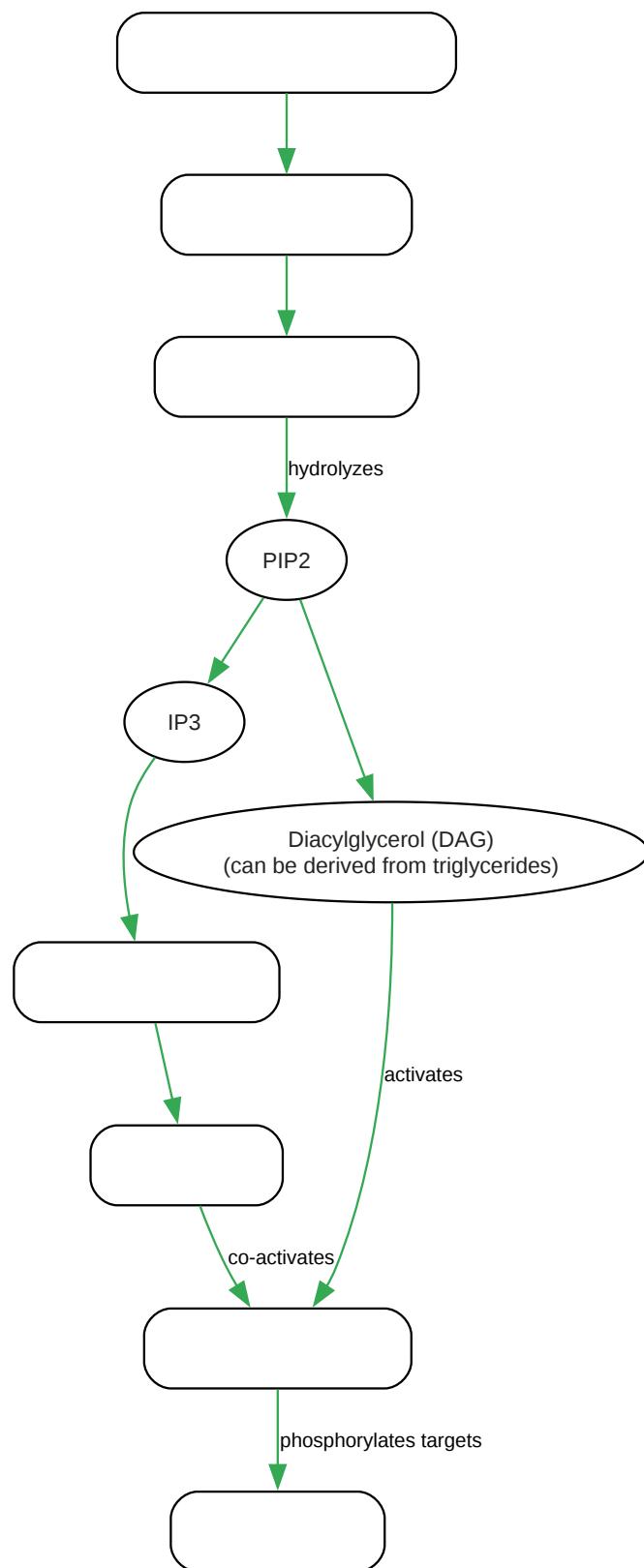
## Visualization of Experimental Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the potential application of this lipid, the following diagrams are provided.



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**Caption:** Experimental workflow for the comparative analysis of **1,2-Dioleoyl-3-caprin**.

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**Caption:** A simplified signaling pathway involving diacylglycerol, a potential metabolite of triglycerides.

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